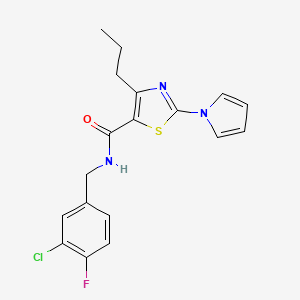
N-(3-chloro-4-fluorobenzyl)-4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorobenzyl)-4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as CFPT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.
科学的研究の応用
Thiazole Derivatives as Mycobacterium Tuberculosis Inhibitors
Thiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds exhibit promising in vitro activity by inhibiting the ATPase activity of Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, showing potential as antituberculosis agents without significant cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Anti-inflammatory and Antinociceptive Activities
Thiazolo and pyrimidine derivatives have been designed and synthesized, showing significant anti-inflammatory and antinociceptive activities in experimental models. These compounds exhibit lower ulcerogenic activity and higher safety profiles, suggesting their potential as therapeutic agents for inflammation and pain management (Alam et al., 2010).
Anticancer Activity
Fluoro substituted benzo[b]pyran compounds, including derivatives similar in structural motifs to the compound of interest, have been synthesized and tested against human cancer cell lines. These compounds demonstrate anticancer activity at low concentrations, highlighting the potential for developing new anticancer drugs (Hammam et al., 2005).
Antibacterial and Antifungal Properties
A series of thiazolo[3,2-a]pyrimidine derivatives have shown promising antibacterial and antifungal activities, with certain compounds possessing significant activity against common pathogens. This suggests the potential use of these compounds in treating microbial infections (Maddila et al., 2016).
特性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c1-2-5-15-16(25-18(22-15)23-8-3-4-9-23)17(24)21-11-12-6-7-14(20)13(19)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBGPNIDHRIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-4-propyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)
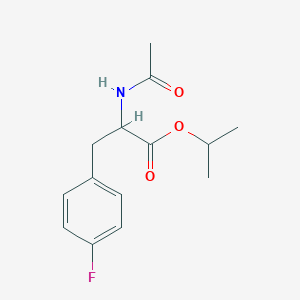
![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)


![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)
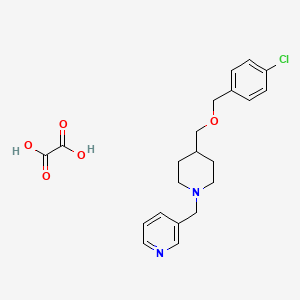
![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)

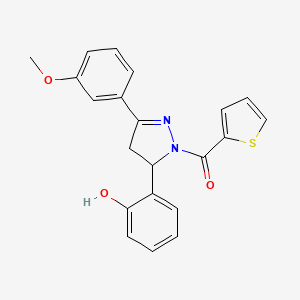

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)
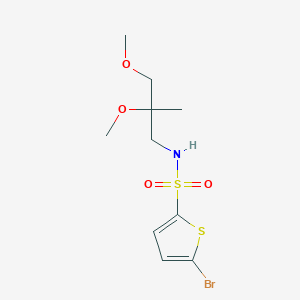
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)